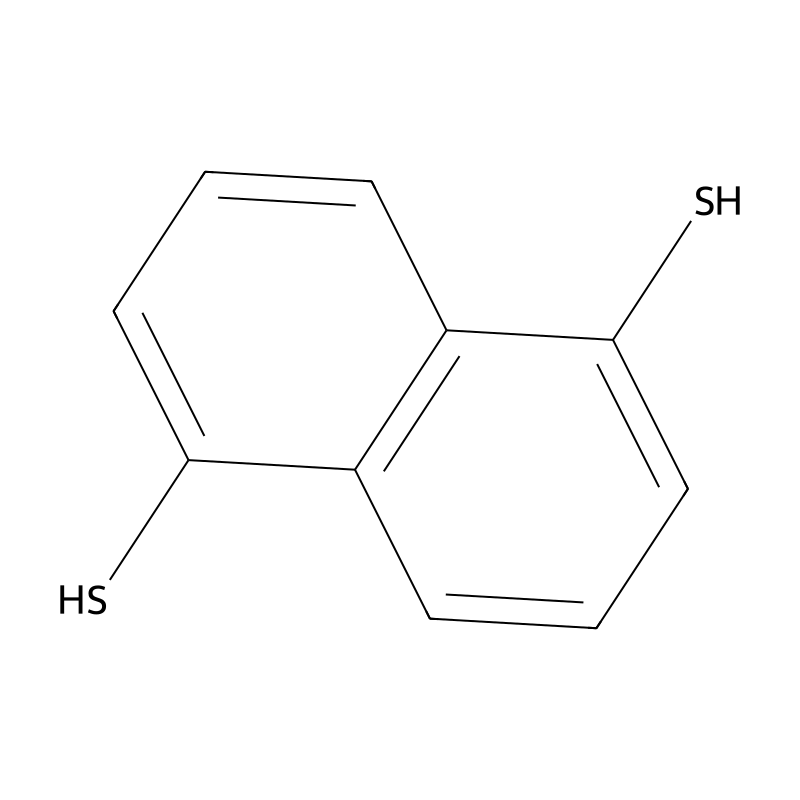

1,5-Naphthalenedithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,5-Naphthalenedithiol is an organic compound characterized by its two thiol (-SH) groups attached to the naphthalene ring at the 1 and 5 positions. Its molecular formula is , and it has a molecular weight of approximately 192.30 g/mol. The compound is known for its potential applications in materials science, particularly in the development of conductive polymers and as a ligand in coordination chemistry.

Potential Applications in Material Science

- Sensor development: 1,5-NDT's ability to bind to metal ions makes it a candidate for developing sensors for heavy metal detection in environmental monitoring [].

- Solar cell development: Research suggests that 1,5-NDT can be used as a hole transporting material in organic solar cells, improving their efficiency [].

- Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids. For example, treatment with hydrogen peroxide can lead to the formation of the corresponding disulfide.

- Metal Coordination: The thiol groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and sensing applications.

- Cross-linking: In polymer chemistry, 1,5-naphthalenedithiol can be used as a cross-linking agent to enhance the properties of polymers.

Research indicates that 1,5-naphthalenedithiol exhibits biological activities that may include antioxidant properties and potential cytotoxic effects against certain cancer cell lines. The compound's ability to form complexes with metal ions could also contribute to its biological effects, as metal-thiol interactions are known to influence cellular processes.

Several methods exist for synthesizing 1,5-naphthalenedithiol:

- Direct Thiolation: Naphthalene can be treated with hydrogen sulfide in the presence of a catalyst to introduce thiol groups at the 1 and 5 positions.

- Electrochemical Methods: Electrochemical oxidation of naphthalene derivatives can yield 1,5-naphthalenedithiol under controlled conditions .

- Chemical Functionalization: Starting from naphthalene derivatives like 1,5-dihydroxynaphthalene, thiol groups can be introduced through nucleophilic substitution reactions.

1,5-Naphthalenedithiol has several applications in various fields:

- Materials Science: It is used in the fabrication of conductive polymers and nanomaterials due to its ability to form stable networks.

- Electronics: The compound serves as a building block for organic semiconductors and sensors.

- Dyes and Pigments: It acts as a precursor in dye synthesis, particularly in producing colorants for hair dyes and other applications .

Studies on the interactions of 1,5-naphthalenedithiol with metals reveal its potential as a chelating agent. It forms stable complexes with transition metals such as copper and nickel, which can enhance the properties of materials used in catalysis and sensing applications. Additionally, its interactions with biological molecules have been explored for potential therapeutic uses.

1,5-Naphthalenedithiol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,4-Naphthalenedithiol | Similar structure | Thiol groups at different positions (1 and 4) |

| 2-Mercaptobenzothiazole | Heterocyclic thiol | Contains a thiazole ring; used in rubber industry |

| Dithiothreitol | Small molecule thiol | Commonly used as a reducing agent in biochemistry |

| 1,8-Diaminonaphthalene | Amino derivative | Contains amino groups; used in dye synthesis |

Each of these compounds has unique properties that distinguish them from 1,5-naphthalenedithiol. For instance, while both 1,4-naphthalenedithiol and 1,5-naphthalenedithiol contain thiol groups, their different positioning affects their reactivity and applications.

Early Synthesis and Characterization

1,5-Naphthalenedithiol was first synthesized in the mid-20th century through reductions of 1,5-naphthalenedisulfonyl chloride. Early methods employed tin(II) chloride dihydrate in ethanol under hydrogen chloride saturation, yielding the dithiol as a crystalline solid. By the 1960s, its potential as a vulcanizing agent for fluorocarbon elastomers was recognized, with patents highlighting its ability to crosslink polymers through sulfur-metal interactions.

Role in Early Biomedical Research

The National Cancer Institute (NSC 229) included 1,5-naphthalenedithiol in screening programs for anticancer agents during the 1970s. Although its therapeutic efficacy remained limited, these studies laid the groundwork for understanding its redox activity and metal-chelating properties.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant